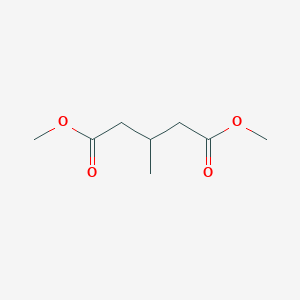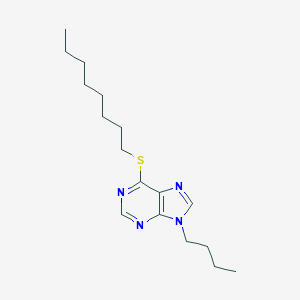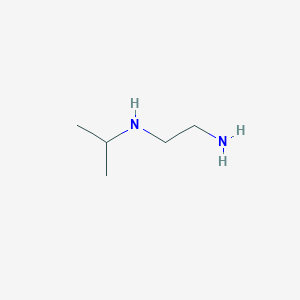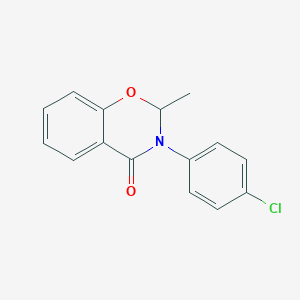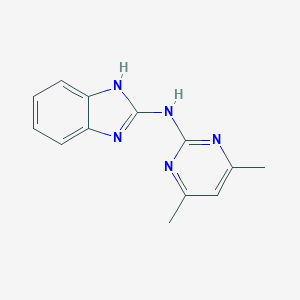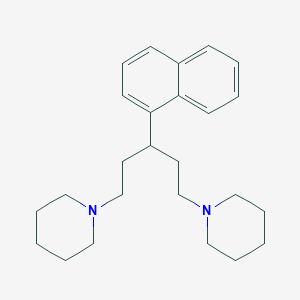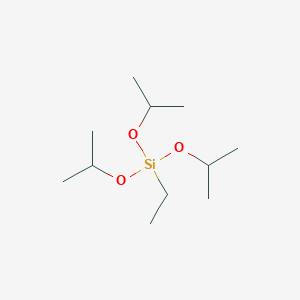
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione
Übersicht
Beschreibung
The compound "1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests that the compound may exhibit unique electronic properties due to the electronegative fluorine atom. Imidazole derivatives are known for their diverse range of biological activities and applications in material science.
Synthesis Analysis
The synthesis of related imidazole derivatives often involves multistep procedures. For instance, a 3-fluorophenylthiophene derivative with an imidazolium group was synthesized through a reaction involving bromomethylphenyl thiophene and dimethylimidazole . Similarly, other fluorobenzyl-imidazo-thiadiazole derivatives were prepared through condensation reactions, as described in the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole . These methods typically involve the use of halogenated anilines or benzyl compounds that react with imidazole or thiadiazole precursors.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its derivatives was determined using X-ray crystallography, revealing intermolecular interactions that contribute to the formation of a supramolecular network . Similarly, the molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione were studied, showing the formation of H-bonded centrosymmetric dimers in the crystal .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including anion exchange, electrochemical oxidation, and condensation. The electrochemical oxidation of an imidazole derivative led to the formation of a conducting polymer with redox properties . The reactivity of these compounds is influenced by the substituents on the imidazole ring, which can affect the electron density and stability of intermediates formed during reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of electronegative substituents like fluorine can affect the compound's polarity, solubility, and reactivity. For instance, the crystal packing and intermolecular interactions observed in various imidazole derivatives suggest that these compounds have distinct solid-state properties, which can be exploited in material science and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymes
- 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, which include the 1-(4-Fluorophenyl) variant, act as competitive inhibitors of dopamine beta-hydroxylase (DBH), an enzyme crucial in the biosynthesis of norepinephrine from dopamine. These compounds demonstrate the role of thiophene in designing potent competitive inhibitors of DBH (McCarthy et al., 1990).
Molecular and Crystal Structure Analysis
- The molecular and crystal structures of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its complex with cadmium(II) were studied using single crystal XRD. The research provides insights into the nonplanar structure of the free ligand and its transformation in complex formation (Askerov et al., 2018).
Anticancer Applications
- Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, including those with the 1-(4-Fluorophenyl) structure, have been synthesized and evaluated as potential anticancer agents. These compounds showed strong cytotoxicity against leukemia cells, indicating their potential use as chemotherapeutic agents (Karki et al., 2011).
Interaction with Biological Molecules
- The interaction between 2-(4-fluorophenyl)-1-phenyl-1H-phenanthro [9,10-d] imidazole and bovine serum albumin (BSA) was investigated, revealing the compound's ability to form complexes with BSA, stabilized by electrostatic interactions. This study is important for understanding the biological interactions of such compounds (Jayabharathi et al., 2012).
Fluorescence Enhancement Performance
- Research on 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole and its binding to Fe2O3 nanoparticles showed significant fluorescence enhancement, suggesting applications in photophysical studies (Kalaiarasi et al., 2017).
Safety And Hazards
Safety and hazards analysis involves a discussion of the potential risks associated with handling or using the compound. This can include information about the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.
Zukünftige Richtungen
Future directions might involve a discussion of areas for further research or potential applications of the compound. This could include potential improvements to the synthesis method, studies to further elucidate the compound’s mechanism of action, or the development of new applications based on the compound’s properties.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more targeted analysis.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYZXHXGBADGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938522 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1H-imidazole-2(3H)-thione | |
CAS RN |
17452-07-2 | |
| Record name | 1-(4-Fluorophenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



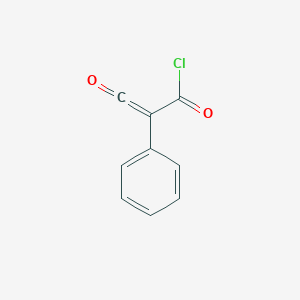
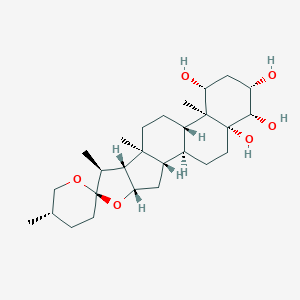
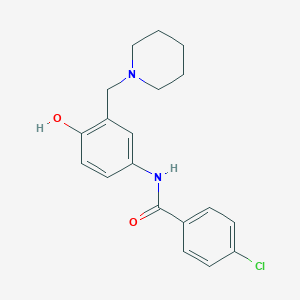
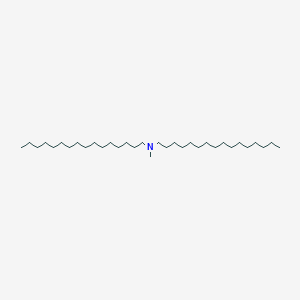
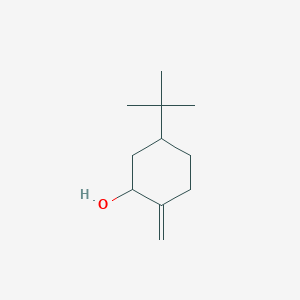
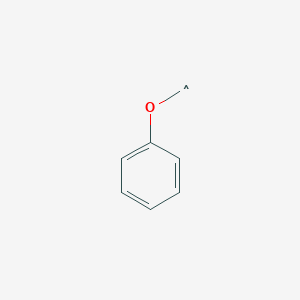
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
